Product packaging for 1-Fluoro-4-(4-methylphenoxy)benzene(Cat. No.:CAS No. 42917-43-1)

1-Fluoro-4-(4-methylphenoxy)benzene

Cat. No.: B14120858
CAS No.: 42917-43-1
M. Wt: 202.22 g/mol
InChI Key: YOEXNFJWWZBHJQ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-methylphenoxy)benzene is a fluorinated aromatic ether compound of significant interest in chemical research and development, particularly as a sophisticated building block for the synthesis of more complex molecules. While the specific CAS number for this compound is not readily available in public databases, its structural analogs, such as 1-Fluoro-4-phenoxybenzene (CAS 330-84-7), are well-known . Compounds of this class are characterized by a benzene ring where a fluorine atom is positioned para to a phenoxy group which is itself substituted with a methyl group. This specific arrangement provides distinct electronic properties that can be exploited in synthetic chemistry. The primary research value of this compound lies in its potential application as a key intermediate in organic synthesis. The fluorine atom on the aromatic ring is a favorable site for nucleophilic aromatic substitution reactions, allowing researchers to replace the fluorine with other nucleophiles like amines or alkoxides . Furthermore, the methyl-substituted phenoxy group can serve as a stable aromatic ether or be modified under specific conditions. This makes the compound a versatile precursor for creating libraries of derivatives for screening in various applied research fields. One of the most prominent applications of closely related compounds is in the development of active ingredients for agrochemicals. For instance, 4-(4-Methylphenoxy)benzonitrile is a documented important intermediate in the synthesis of Tolfenpyrad, a broad-spectrum insecticidal and acaricidal agent . The structural similarity suggests that this compound could serve a parallel role in the synthesis of novel crop protection agents. Its mechanism of action in any final derived product would be contingent on the final molecular structure, but could involve interaction with biological targets such as enzyme active sites. In pharmaceutical research, fluorobenzene derivatives are frequently employed to form covalent bonds with amine-containing molecules, such as proteins, through nucleophilic displacement of the fluorine atom . The presence of the fluorine atom can also influence the molecule's metabolic stability, lipophilicity, and overall bioavailability. Therefore, this compound could be a critical starting material in medicinal chemistry programs aimed at developing new therapeutic agents or biochemical probes. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a laboratory setting by qualified professionals and is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations for handling chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FO B14120858 1-Fluoro-4-(4-methylphenoxy)benzene CAS No. 42917-43-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42917-43-1

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

1-fluoro-4-(4-methylphenoxy)benzene

InChI

InChI=1S/C13H11FO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3

InChI Key

YOEXNFJWWZBHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Fluoro 4 4 Methylphenoxy Benzene

Established Synthetic Routes for 1-Fluoro-4-(4-methylphenoxy)benzene

The formation of the ether bond in this compound is the central transformation in its synthesis. Two principal strategies have proven effective: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution Strategies in Synthesis

Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the synthesis of diaryl ethers. This reaction typically involves the displacement of a leaving group, often a halide, from an electron-deficient aromatic ring by a nucleophile. In the context of this compound synthesis, this involves the reaction of an activated fluoroarene with a phenoxide.

The fluorine atom in fluoroarenes can be displaced by nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov For the synthesis of the target compound, this would typically involve the reaction of 1,4-difluorobenzene (B165170) or a related activated fluoroarene with p-cresol (B1678582) in the presence of a base. The base deprotonates the hydroxyl group of p-cresol to form the more nucleophilic p-methylphenoxide ion, which then attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion and the formation of the desired ether.

A general representation of this SNAr reaction is as follows:

Reactants: An activated fluoroaromatic compound and a phenol (B47542).

Base: A suitable base to deprotonate the phenol, such as potassium carbonate or sodium hydroxide.

Solvent: A polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used to facilitate the reaction.

While direct SNAr on unactivated fluoroarenes can be challenging, modern methods using organic photoredox catalysis have been developed to enable the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes. nih.gov This approach utilizes a photocatalyst to generate a radical cation from the fluoroarene, making it more susceptible to nucleophilic attack. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches to Aryloxy Ethers

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers. These reactions offer an alternative to traditional SNAr methods and can often proceed under milder conditions with a broader substrate scope.

The general mechanism for a palladium-catalyzed C-O cross-coupling reaction involves a catalytic cycle that includes:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) intermediate.

Ligand Exchange/Alkoxide Formation: The phenoxide, generated from the corresponding phenol and a base, coordinates to the palladium center.

Reductive Elimination: The diaryl ether product is formed, and the Pd(0) catalyst is regenerated.

Research has demonstrated the successful application of palladium catalysis in the cross-coupling of various perfluoro organic compounds. mdpi.comresearchgate.netmdpi.com While these studies primarily focus on highly fluorinated substrates, the fundamental principles can be applied to the synthesis of this compound. For instance, the coupling of an aryl halide (e.g., 4-bromofluorobenzene) with p-cresol in the presence of a palladium catalyst and a suitable base would be a viable synthetic route.

Novel Synthetic Pathways and Methodological Advancements for the Compound

While traditional SNAr and palladium-catalyzed cross-coupling remain the workhorses for diaryl ether synthesis, research continues to explore novel and more efficient methodologies. One such advancement is the use of a precursor method for synthesizing certain complex molecules, which could potentially be adapted for the synthesis of this compound. rsc.org This approach involves the synthesis of a more reactive intermediate that can then be converted to the final product under milder conditions.

Furthermore, advancements in catalysis, such as the development of more active and stable palladium catalysts and ligands, continue to improve the efficiency and scope of cross-coupling reactions. rsc.orgrsc.org These advancements could lead to more economical and environmentally friendly synthetic routes for this compound.

Precursor Chemistry and Functionalization Strategies for this compound

The synthesis of this compound relies on the availability of suitable precursors. The key starting materials are typically a fluorinated benzene (B151609) derivative and a derivative of p-cresol.

Key Precursors:

PrecursorChemical NameRole in Synthesis
Fluorinated Benzene Derivative 1,4-Difluorobenzene or 4-FluoronitrobenzeneProvides the fluorophenyl moiety
p-Cresol Derivative p-Cresol (4-methylphenol)Provides the 4-methylphenoxy moiety

Functionalization strategies often involve modifying these precursors to enhance their reactivity or to introduce specific functionalities into the final product. For example, in SNAr reactions, the presence of an electron-withdrawing group (like a nitro group) on the fluorinated benzene ring significantly activates it towards nucleophilic attack. researchgate.net This nitro group can then be subsequently removed or converted to other functional groups if desired.

In the context of palladium-catalyzed cross-coupling, the precursors would be functionalized with groups suitable for the specific coupling reaction. For instance, one of the aromatic rings would typically bear a halide (iodide, bromide, or chloride) or a triflate group, while the other would be the phenol.

Optimization of Synthetic Yields and Reaction Selectivity for this compound

Optimizing the synthesis of this compound involves carefully controlling various reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts.

Factors Influencing Yield and Selectivity:

ParameterInfluence on Reaction
Solvent The choice of solvent can significantly impact the reaction rate and selectivity. For SNAr reactions, polar aprotic solvents like DMSO are often preferred. walisongo.ac.id In some cases, the solvent can even influence whether a substitution reaction occurs. acgpubs.org
Base The strength and nature of the base are crucial for deprotonating the phenol without causing unwanted side reactions.
Temperature Reaction temperature affects the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote the formation of side products.
Catalyst and Ligand (for cross-coupling) The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity in cross-coupling reactions. Different ligands can influence the efficiency of the oxidative addition and reductive elimination steps.
Reaction Time Sufficient reaction time is necessary for the reaction to go to completion, but prolonged reaction times can sometimes lead to product decomposition.

A study on the one-step preparation of a similar aryloxy ether via nucleophilic aromatic substitution found that using dimethyl sulfoxide (DMSO) as the solvent significantly reduced the reaction time compared to dimethylacetamide. walisongo.ac.id The study also reported a range of yields, highlighting the importance of optimizing reaction conditions to achieve consistent results. walisongo.ac.id

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through well-understood reaction mechanisms.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The p-methylphenoxide ion attacks the carbon atom of the fluoroaromatic ring that bears the fluorine atom. This leads to the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring helps to stabilize this negatively charged intermediate.

Elimination of the Leaving Group: The fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

Mechanism of Palladium-Catalyzed Cross-Coupling:

As previously mentioned, the catalytic cycle for palladium-catalyzed C-O bond formation involves:

Oxidative Addition: Pd(0) inserts into the carbon-halogen bond of the aryl halide.

Ligand Exchange: The phenoxide displaces a ligand on the palladium center.

Reductive Elimination: The C-O bond is formed, releasing the diaryl ether product and regenerating the Pd(0) catalyst.

Mechanistic studies, including kinetic isotope effect (KIE) experiments, can provide deeper insights into the rate-determining step of the reaction. For example, a KIE greater than one in a C-H activation step would indicate that this bond cleavage is involved in the slowest step of the reaction. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 1 Fluoro 4 4 Methylphenoxy Benzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of 1-Fluoro-4-(4-methylphenoxy)benzene

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

The ¹H (proton) and ¹³C NMR spectra of this compound provide fundamental information about its carbon-hydrogen framework.

The ¹H NMR spectrum is anticipated to display four distinct signals in the aromatic region and one signal in the aliphatic region. The protons on the fluorinated ring (H-2/H-6 and H-3/H-5) are chemically and magnetically distinct from those on the tolyl ring (H-2'/H-6' and H-3'/H-5'). Due to the para-substitution pattern, these aromatic protons would appear as two sets of doublets, often referred to as an AA'BB' system, which can sometimes appear as complex multiplets. The methyl group (CH₃) on the tolyl ring would present as a sharp singlet in the upfield region, integrating to three protons.

The ¹³C NMR spectrum provides insight into the carbon backbone. Due to molecular symmetry, ten distinct carbon signals are expected: one for the methyl group, eight for the aromatic carbons, and one for the quaternary carbon of the tolyl ring. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the carbons are influenced by their position relative to the electron-withdrawing fluorine atom and the electron-donating ether oxygen and methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Notes
H-2/H-6~6.9-7.1~120-122Doublet of DoubletsCoupled to H-3/H-5 and F-4
H-3/H-5~6.9-7.1~116-118 (d, JCF ≈ 23 Hz)Doublet of DoubletsCoupled to H-2/H-6 and F-4
H-2'/H-6'~6.9-7.2~118-120DoubletCoupled to H-3'/H-5'
H-3'/H-5'~7.1-7.3~130-132DoubletCoupled to H-2'/H-6'
-CH₃~2.3~20-22Singlet
C-1-~153-155-Ether linkage
C-4-~158-162 (d, ¹JCF ≈ 240 Hz)-Fluorine-bearing carbon
C-1'-~150-152-Ether linkage
C-4'-~132-135-Methyl-bearing carbon

¹⁹F NMR is a highly sensitive technique specific to the fluorine nucleus. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with the two equivalent ortho protons (H-3 and H-5). This heteronuclear coupling is a crucial piece of evidence confirming the position of the fluorine atom on the aromatic ring. Conversely, in the ¹H NMR spectrum, the signals for the protons ortho to the fluorine (H-3/H-5) would show additional splitting due to coupling with the ¹⁹F nucleus.

While 1D NMR provides essential data, 2D NMR experiments are often necessary for unambiguous assignment of all signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between adjacent protons. For this molecule, it would confirm the coupling between H-2/H-6 and H-3/H-5 on the fluorinated ring, and between H-2'/H-6' and H-3'/H-5' on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly vital for connecting the two aromatic rings across the ether oxygen. For instance, correlations would be expected from the protons on one ring (e.g., H-2/H-6) to the ether-linked carbon of the other ring (C-1'), providing conclusive evidence of the diaryl ether linkage.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS is used to determine the exact molecular weight of the parent ion with very high precision (typically to four or five decimal places). For this compound, the molecular formula is C₁₃H₁₁FO. HRMS would measure the monoisotopic mass of the molecular ion [M]⁺, confirming this elemental composition and distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion [M]⁺, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This provides detailed information about the molecule's substructure. For a diaryl ether like this compound, the most characteristic fragmentation is the cleavage of the C-O bonds of the ether linkage.

The primary fragmentation pathways would lead to the formation of ions corresponding to the two aromatic portions of the molecule. This would produce key fragment ions that help confirm the identity of the two rings and their connection through an oxygen atom.

Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound

Predicted m/z Proposed Fragment Ion Neutral Loss Structural Information Provided
202.0794[C₁₃H₁₁FO]⁺-Molecular Ion
107.0497[C₇H₇O]⁺C₆H₄F•Confirms the p-cresol (B1678582) moiety
95.0399[C₆H₄F]⁺C₇H₇O•Confirms the fluorophenyl moiety
91.0548[C₇H₇]⁺C₆H₄FO•Tropylium ion from the tolyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

The vibrational spectrum of this compound can be interpreted by considering the contributions of its constituent parts: the p-fluorophenyl group, the p-tolyl group, and the central C-O-C ether linkage. The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. tandfonline.com The C-C stretching vibrations within the benzene (B151609) rings give rise to a series of bands between 1650 and 1400 cm⁻¹. irphouse.com

The presence of the ether group is confirmed by the characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically a strong band in the IR spectrum, expected around 1250-1200 cm⁻¹, while the symmetric stretch, which may be weak in the IR but strong in the Raman spectrum, appears at a lower frequency.

The C-F stretching vibration is a key indicator of the fluoro-substituent and is expected in the range of 1360-1000 cm⁻¹. irphouse.com The exact position of this band can be influenced by its electronic environment. The methyl group of the tolyl moiety exhibits characteristic symmetric and asymmetric stretching and bending vibrations.

A theoretical vibrational analysis, often performed using Density Functional Theory (DFT) calculations, can complement experimental data by providing a complete set of vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED). nih.govresearchgate.net Such calculations on related substituted diaryl ethers and fluorinated aromatic compounds aid in the precise assignment of the observed spectral bands. tandfonline.comnih.gov

Table 1: Expected Vibrational Frequencies and Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Methyl C-H Stretch2980 - 2870Medium
Aromatic C=C Stretch1610 - 1580, 1500 - 1470Strong to Medium
Methyl Asymmetric Bending~1460Medium
Methyl Symmetric Bending~1380Medium
C-O-C Asymmetric Stretch1250 - 1200Strong (IR)
C-F Stretch1240 - 1210Strong (IR)
C-O-C Symmetric Stretch1050 - 1020Medium (Raman)
Aromatic C-H Out-of-Plane Bending900 - 800Strong (IR)

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may present challenges, the structural analysis of its derivatives provides invaluable insights into molecular conformation, packing, and intermolecular interactions.

In the solid state, the crystal packing is governed by a combination of intermolecular forces. For derivatives of this compound, these would include van der Waals interactions between the aromatic rings and methyl groups. The presence of the fluorine atom can lead to specific C-H···F and F···F intermolecular contacts, which can play a significant role in the crystal lattice's stability and architecture. dcu.ie Hydrogen bonding may also be a dominant interaction in derivatives containing suitable functional groups. nih.gov

The crystallographic data for a derivative would provide precise bond lengths and angles. For instance, the C-F bond length is typically around 1.35 Å, and the C-O-C bond angle in diaryl ethers is generally in the range of 118-124°. The analysis of these parameters helps in understanding the electronic effects of the substituents on the molecular geometry.

Table 2: Representative Crystallographic Parameters for Diaryl Ether Derivatives

Parameter Typical Value Range Significance
C-O-C Bond Angle118 - 124°Indicates the flexibility of the ether linkage.
Dihedral Angle (Ring-O-Ring)50 - 70°Defines the overall molecular conformation.
C-F Bond Length1.34 - 1.36 ÅReflects the strength of the carbon-fluorine bond.
Intermolecular C-H···F Contacts2.2 - 2.6 ÅHighlights the role of weak hydrogen bonds in crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, making them crucial for assessing the purity of this compound and for its isolation from reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful methods in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. nist.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that confirms the compound's identity and molecular weight. nih.gov The NIST WebBook provides GC-MS data for the structurally similar compound p-fluorotoluene, which can be used as a reference. nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be applied to a broader range of compounds, including those that are less volatile or thermally sensitive. youtube.comnih.gov In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. mdpi.com Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification. LC-MS methods can be developed to achieve high sensitivity and selectivity, allowing for the detection of trace impurities. nih.gov

For both GC-MS and LC-MS, the development of a robust analytical method involves optimizing several parameters, including the choice of column, mobile phase composition (for LC), temperature program (for GC), and mass spectrometer settings. eurl-pesticides.eu These techniques are not only used for purity assessment but are also integral to the isolation and purification of this compound using preparative chromatography.

Table 3: Typical Chromatographic Conditions for the Analysis of Diaryl Ether Compounds

Parameter GC-MS LC-MS
Column Capillary column (e.g., DB-5ms)C18 reversed-phase column
Mobile Phase -Gradient of water and acetonitrile/methanol with formic acid
Injector Temperature 250 - 280 °C-
Oven Temperature Program Ramped from a low to a high temperature (e.g., 100 to 300 °C)Isocratic or gradient elution at ambient temperature
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Detector Mass Spectrometer (Quadrupole, Ion Trap)Mass Spectrometer (Quadrupole, Time-of-Flight)

Theoretical and Computational Chemistry Studies of 1 Fluoro 4 4 Methylphenoxy Benzene

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 1-Fluoro-4-(4-methylphenoxy)benzene. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbital energies, and other key electronic properties that govern its chemical nature.

Density Functional Theory (DFT) has become a principal tool for the computational study of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction.

A common approach involves geometry optimization using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p). This level of theory is effective for determining the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. For the analogous compound series of (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines, DFT calculations have been successfully used to optimize geometrical parameters and analyze electronic properties. scholarsresearchlibrary.com

The electronic properties derived from DFT calculations include the distribution of atomic charges, which helps in identifying electrophilic and nucleophilic sites within the molecule. For instance, in related phenoxy-containing structures, the oxygen atom of the ether linkage and the fluorine atom are expected to be regions of high electron density.

Table 1: Illustrative Optimized Geometrical Parameters for a Structurally Similar Core (4-Fluoro-3-Phenoxybenzaldehyde) Calculated at the B3LYP/6-311G(d,p) Level

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ether)1.375C-O-C: 118.5C-C-O-C: variable
C-F1.350O-C-C (fluoro-substituted ring): 119.8
C-C (aromatic)1.390 - 1.405C-C-C (aromatic): ~120
C-H (aromatic)~1.085
C-H (methyl)~1.095H-C-H (methyl): ~109.5

Note: This data is illustrative and based on calculations for a structurally related compound to provide representative values.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, these methods can provide higher accuracy for electronic properties and are often used to benchmark the results obtained from DFT calculations. For a molecule of this size, methods like MP2 can offer a more accurate description of electron correlation effects, which are important for non-covalent interactions and precise energy calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of this compound is primarily dictated by the rotation around the ether linkage (C-O-C). This rotation gives rise to different conformers with varying energies. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of the molecule over time.

In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, which are modeled as point masses connected by springs that represent the chemical bonds. By simulating the molecule's movement over nanoseconds or longer, it is possible to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site. Conformational analysis of similar flexible molecules, such as certain benzothiazole (B30560) and quinazoline (B50416) derivatives, has been effectively performed using these techniques. mdpi.comsemanticscholar.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated using DFT. These calculations can help in the assignment of the experimentally observed spectral bands to specific molecular vibrations, such as the C-O-C ether stretch, the C-F stretch, and various aromatic ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing the calculated chemical shifts with experimental NMR data provides a stringent test of the accuracy of the computed electronic structure. Studies on related compounds have demonstrated good agreement between theoretical and experimental spectroscopic data. scholarsresearchlibrary.com

Computational Design and Rationalization of this compound Analogs

Computational methods allow for the in silico design and evaluation of analogs of this compound. By systematically modifying the chemical structure, for example, by changing the position of the fluorine or methyl substituents or by introducing new functional groups, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and conformation. This rational design approach can accelerate the discovery of new molecules with desired properties for various applications, from materials science to medicinal chemistry. The principles of how substituents influence electronic properties and reactivity in similar aromatic systems provide a solid foundation for such design efforts. mdpi.com

Frontier Molecular Orbital Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For the analogous (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines, the HOMO-LUMO gap was found to be a key indicator of molecular properties. scholarsresearchlibrary.com

The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-cresol (B1678582) moiety, while the LUMO may have significant contributions from the fluoro-substituted phenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Structurally Similar Core (4-Fluoro-3-Phenoxybenzaldehyde)

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Note: This data is illustrative and based on calculations for a structurally related compound to provide representative values.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reactivity. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the oxygen and fluorine atoms are expected to be surrounded by regions of negative electrostatic potential. researchgate.netresearchgate.net

Reaction Chemistry and Mechanistic Exploration of 1 Fluoro 4 4 Methylphenoxy Benzene

Electrophilic Aromatic Substitution Reactions of the Phenoxybenzene Core

The phenoxybenzene core of 1-Fluoro-4-(4-methylphenoxy)benzene contains two aromatic rings that can undergo electrophilic aromatic substitution. The directing effects of the substituents on each ring determine the regioselectivity of these reactions.

The fluoro-substituted ring is influenced by the fluorine atom and the phenoxy group. The fluorine atom is a weakly deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. libretexts.org However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orgwikipedia.org The phenoxy group is an activating group and also an ortho, para-director, as the oxygen atom's lone pairs can be delocalized into the aromatic ring, increasing its electron density. organicchemistrytutor.com The combined effect of these two substituents will direct incoming electrophiles to the positions ortho and para to the activating phenoxy group, with the fluorine atom potentially modulating the reactivity at these positions.

The tolyl ring is influenced by the methyl group and the ether linkage. The methyl group is an activating, ortho, para-directing group due to hyperconjugation and weak inductive effects. savemyexams.com The ether linkage, being an electron-donating group, also activates this ring for electrophilic attack and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific studies on this compound are not prevalent, the outcomes can be predicted based on these established principles. For instance, nitration would likely lead to the introduction of a nitro group on one or both of the aromatic rings, at the positions activated by the ether and methyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingActivating/Deactivating GroupsDirecting EffectPredicted Position of Substitution
Fluoro-substituted Phenyl-F (deactivating), -OAr (activating)ortho, paraOrtho to the phenoxy group
Methyl-substituted Phenyl-CH₃ (activating), -OAr (activating)ortho, paraOrtho to the phenoxy group and ortho/para to the methyl group

Nucleophilic Reactions at the Fluorine Atom and Aromatic Rings

The fluorine atom on the aromatic ring makes the carbon to which it is attached susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for fluoroarenes, where the high electronegativity of fluorine makes it a good leaving group in this type of reaction. nih.govnih.gov The reactivity of the fluoro-substituted ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. semanticscholar.org In the case of this compound, the phenoxy group is electron-donating, which would generally disfavor SNAr. However, the reaction can still proceed under forcing conditions or with strong nucleophiles.

Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) could potentially replace the fluorine atom with a methoxy (B1213986) group, yielding 1-methoxy-4-(4-methylphenoxy)benzene. Similarly, reaction with an amine could lead to the corresponding N-substituted aniline (B41778) derivative. The synthesis of diaryl ethers can also be achieved via nucleophilic aromatic substitution, often catalyzed by copper (Ullmann condensation) or palladium. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Radical Reactions and Photochemistry of this compound

The photochemical behavior of fluorinated aromatic compounds can involve the cleavage of the carbon-fluorine bond or reactions involving the aromatic system. nih.govacs.orgumn.edu The photolysis of fluorinated pesticides, for instance, has been shown to lead to defluorination, with aryl fluoride (B91410) groups being readily converted to fluoride ions. nih.govacs.org The ether linkage in diaryl ethers can also be susceptible to cleavage under photolytic conditions. nih.gov

Metal-Mediated Transformations and Catalytic Applications involving this compound

The carbon-fluorine bond and the carbon-hydrogen bonds of the aromatic rings in this compound can be activated by transition metal catalysts, enabling a range of cross-coupling reactions. wiley.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful tools for the formation of new carbon-carbon bonds. nih.govacs.org

While the C-F bond is generally strong, it can be activated by specific palladium catalysts, often in the presence of suitable ligands, to participate in cross-coupling reactions. nih.gov More commonly, if a bromo or iodo substituent were also present on one of the aromatic rings, that would be the more reactive site for standard palladium-catalyzed cross-coupling reactions. For instance, a bromo-derivative of this compound could react with an arylboronic acid in a Suzuki coupling to form a more complex biaryl structure.

The synthesis of diaryl ethers itself can be accomplished through metal-catalyzed methods, such as the copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination-type reactions for C-O bond formation. wikipedia.orgcmu.edunih.gov

Oxidation and Reduction Pathways of the Compound

The methyl group on the tolyl ring is susceptible to oxidation to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This reaction is a common transformation for alkylbenzenes. lumenlearning.compressbooks.publibretexts.org The aromatic rings themselves are generally resistant to oxidation under these conditions.

The reduction of the aromatic rings in this compound typically requires harsh conditions, such as high-pressure hydrogenation with a metal catalyst (e.g., Pt, Pd, Ni). lumenlearning.compressbooks.publibretexts.org Under such conditions, the aromatic rings would be reduced to the corresponding cyclohexyl rings. A milder method for the partial reduction of aromatic rings is the Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol. lumenlearning.compressbooks.publibretexts.org This reaction would likely reduce one or both of the aromatic rings to a cyclohexadiene derivative, with the regioselectivity influenced by the substituents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Fluoro 4 4 Methylphenoxy Benzene Analogues

Design and Synthesis of 1-Fluoro-4-(4-methylphenoxy)benzene Derivatives for SAR/SPR

The design of derivatives of this compound for SAR and SPR studies involves systematic modifications of its core structure. The primary aim is to probe the importance of different structural features for a given activity or property. Key modifications typically include:

Alterations to the Fluoro Substituent: The fluorine atom's position and presence are critical. Derivatives may be synthesized where the fluorine is moved to the ortho or meta positions on the phenyl ring, or replaced entirely with other halogens (Cl, Br, I) or electron-withdrawing/donating groups to assess the impact of electronics and sterics.

Modification of the Methyl Group: The methyl group on the phenoxy moiety can be replaced with a range of substituents, from small alkyl groups to larger, more complex functionalities. This helps in understanding the steric and electronic requirements of the binding pocket or the determinants of a specific physical property.

Introduction of Additional Substituents: Adding further substituents to either aromatic ring can explore new interaction points with a biological target or fine-tune the compound's physicochemical properties.

The synthesis of these analogues often relies on well-established synthetic methodologies. A common approach is the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a substituted fluorobenzene (B45895) derivative. For instance, the reaction of 4-methylphenol (p-cresol) with 1,4-difluorobenzene (B165170) under basic conditions can yield this compound. Analogues can be prepared by using appropriately substituted starting materials in similar synthetic schemes. For example, a variety of substituted benzoyl chlorides can undergo Friedel−Crafts acylation to produce precursors for more complex analogues. acs.org

A hypothetical synthetic scheme for generating a library of derivatives is presented below:

Reactant A (Substituted Phenol)Reactant B (Substituted Fluorobenzene)Resulting Derivative
4-Methylphenol1,4-DifluorobenzeneThis compound
3-Methylphenol1,4-Difluorobenzene1-Fluoro-4-(3-methylphenoxy)benzene
4-Chlorophenol1,4-Difluorobenzene1-Fluoro-4-(4-chlorophenoxy)benzene
4-Methoxyphenol1,4-Difluorobenzene1-Fluoro-4-(4-methoxyphenoxy)benzene
4-Methylphenol1-Bromo-4-fluorobenzeneThis compound

In Silico Modeling of Molecular Interactions with Biological Targets for SAR

In the absence of a known biological target, in silico modeling can be a powerful tool to hypothesize potential interactions and guide the design of new analogues. This process typically involves several steps:

Target Identification: Based on the structural similarity of this compound to known active compounds, potential biological targets can be identified. For example, diaryl ether structures are found in various inhibitors of enzymes like protein kinases or in compounds targeting nuclear receptors.

Molecular Docking: Once a potential target is identified, molecular docking simulations are performed. These simulations predict the preferred orientation of the ligand (the this compound analogue) when bound to the target protein. This provides insights into the specific amino acid residues involved in the interaction.

Binding Energy Calculation: The strength of the interaction between the ligand and the protein is estimated by calculating the binding energy. This allows for a comparison of different analogues and helps prioritize which ones to synthesize and test experimentally.

For instance, a docking study might reveal that the fluorine atom of this compound forms a favorable halogen bond with an electron-rich region of the binding pocket, while the methyl group fits into a hydrophobic pocket. This information is invaluable for designing new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches

QSAR and QSPR are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov These models can then be used to predict the activity or properties of new, unsynthesized compounds.

For a series of this compound analogues, a typical QSAR/QSPR study would involve:

Data Set Generation: A set of analogues with known biological activities (e.g., IC50 values for enzyme inhibition) or properties (e.g., melting point, solubility) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Model Development: Statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity or property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using various validation techniques to ensure its reliability. nih.gov

An example of a QSAR equation might look like:

log(1/IC50) = a(LogP) + b(Dipole Moment) + c*(Surface Area) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from the statistical analysis. Such models can guide the design of new compounds with potentially enhanced activity. researchgate.net

AnalogueLogPDipole Moment (Debye)Surface Area (Ų)Predicted Activity (log(1/IC50))
This compound4.22.12505.8
1-Fluoro-4-(4-chlorophenoxy)benzene4.51.52605.5
1-Fluoro-4-(4-methoxyphenoxy)benzene3.92.82706.2

Stereochemical Considerations and Chiral Analogs of this compound

The parent compound, this compound, is achiral. However, the introduction of chiral centers into its analogues can have a profound impact on their biological activity. Chirality can be introduced by:

Adding a Chiral Substituent: Replacing the methyl group with a chiral moiety, such as a (S)- or (R)-sec-butyl group.

Creating a Chiral Center on the Linker: Modifying the ether linkage to include a stereocenter.

The resulting enantiomers or diastereomers can exhibit significantly different potencies and efficacies. This is because the three-dimensional arrangement of atoms in a chiral molecule can lead to differential interactions with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. The study of such chiral analogues is crucial for understanding the stereochemical requirements for optimal biological activity.

Influence of Substituent Effects on Reactivity and Molecular Recognition

The substituents on the aromatic rings of this compound play a significant role in its reactivity and molecular recognition.

Electronic Effects: The fluorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated into the aromatic ring through resonance (+R). researchgate.net The interplay of these effects influences the electron density of the aromatic ring and its susceptibility to electrophilic or nucleophilic attack. The methyl group, on the other hand, is an electron-donating group through hyperconjugation and a weak inductive effect.

Steric Effects: The size and shape of the substituents can influence the molecule's ability to fit into a binding site. Bulky substituents may cause steric hindrance, preventing optimal binding.

By systematically varying the substituents and analyzing the resulting changes in activity or properties, a detailed understanding of the key molecular recognition features can be developed. This knowledge is fundamental to the rational design of more potent and selective analogues.

Exploration of Advanced Applications of 1 Fluoro 4 4 Methylphenoxy Benzene in Material Science and Catalysis

Utilization of 1-Fluoro-4-(4-methylphenoxy)benzene as a Building Block in Polymer Chemistry

The compound this compound serves as a valuable monomer in the synthesis of high-performance fluorinated polymers. Its unique structure, featuring a flexible ether linkage and a reactive fluorine atom, allows for its incorporation into various polymer backbones, leading to materials with enhanced properties.

Synthesis of Fluorinated Polymers and Copolymers

The primary method for polymerizing monomers like this compound is through nucleophilic aromatic substitution reactions. In this process, the activated fluorine atom is displaced by a nucleophile, typically a bisphenoxide, to form a new ether linkage and thus propagate the polymer chain. This step-growth polymerization allows for the creation of high molecular weight poly(aryl ether)s.

A prominent class of polymers synthesized using fluorinated monomers are poly(ether ether ketone)s (PEEK). wikipedia.org These materials are known for their exceptional thermal stability and chemical resistance. wikipedia.org The synthesis of fluorinated PEEK often involves the reaction of a difluorinated monomer, such as 4,4'-difluorobenzophenone, with a bisphenol. While this compound itself is a monofunctional monomer and would act as a chain terminator, its structural motifs are integral to the design of more complex difunctional monomers used in PEEK synthesis. The general principle involves the reaction of the disodium (B8443419) salt of a bisphenol with a dihalide in a polar aprotic solvent at high temperatures. wikipedia.org

The introduction of fluorine into the polymer backbone is a well-established strategy to enhance properties like thermal stability and hydrophobicity. researchgate.net Fluoropolymers can be synthesized either by the polymerization of fluorine-containing monomers or by the post-polymerization fluorination of a non-fluorinated parent polymer. researchgate.net The use of monomers like this compound falls into the former category, which generally allows for better control over the final polymer structure and properties. researchgate.net

Copolymerization offers another versatile route to tailor the properties of fluorinated polymers. By incorporating different monomers, including non-fluorinated ones, along with fluorinated building blocks, it is possible to fine-tune characteristics such as solubility, processability, and glass transition temperature. sciengine.com For instance, the copolymerization of fluorinated olefins with non-fluorinated monomers has been shown to be an effective method for producing main-chain fluoro-containing polymers with specific functional groups. sciengine.com

Impact on Polymer Properties (e.g., thermal stability, optical properties)

The incorporation of fluorine atoms into polymers, as would be achieved by using monomers like this compound, has a profound impact on their material properties.

Thermal Stability: Fluorinated polymers are renowned for their high thermal stability. researchgate.netcore.ac.uk This is attributed to the high bond energy of the carbon-fluorine bond. For example, fluorinated aromatic polyethers and poly(ether ketone)s have been shown to possess high glass transition temperatures (Tg) and excellent thermal stability. acs.org Research on novel soluble poly(ether ether ketone)s containing fluorine structures has demonstrated 5% weight loss temperatures in the range of 482–523°C, indicating outstanding thermal resistance. researchgate.net

Optical Properties: The presence of fluorine can also influence the optical properties of polymers. Fluorinated polymers often exhibit a low dielectric constant and low surface energy. core.ac.uk In some cases, the introduction of fluorine can lead to high optical transparency. For instance, a novel soluble poly(ether ether ketone) containing a fluorine structure was reported to have a maximum transmittance of over 80% for the polymer film. researchgate.net

PropertyImpact of Fluorine IncorporationResearch Finding
Thermal Stability IncreasedFluorinated poly(ether ether ketone)s exhibit 5% weight loss temperatures between 482-523°C. researchgate.net
Glass Transition Temperature (Tg) IncreasedPolymers with bulky, cyclic side groups, often a feature of monomers used in conjunction with fluorinated ones, show the highest glass transition temperatures. acs.org
Solubility Can be improvedThe introduction of specific fluorine-containing structures can lead to soluble high-performance polymers. researchgate.net
Optical Transmittance Can be enhancedA fluorinated poly(ether ether ketone) film showed a maximum transmittance of over 80%. researchgate.net
Flame Retardancy ImprovedThe presence of fluorine, often in combination with other elements like phosphorus, can lead to outstanding flame retardancy with a high Limiting Oxygen Index (LOI). researchgate.net

Interactive Data Table of Polymer Properties

PropertyImpact of Fluorine IncorporationResearch Finding
Thermal Stability IncreasedFluorinated poly(ether ether ketone)s exhibit 5% weight loss temperatures between 482-523°C. researchgate.net
Glass Transition Temperature (Tg) IncreasedPolymers with bulky, cyclic side groups, often a feature of monomers used in conjunction with fluorinated ones, show the highest glass transition temperatures. acs.org
Solubility Can be improvedThe introduction of specific fluorine-containing structures can lead to soluble high-performance polymers. researchgate.net
Optical Transmittance Can be enhancedA fluorinated poly(ether ether ketone) film showed a maximum transmittance of over 80%. researchgate.net
Flame Retardancy ImprovedThe presence of fluorine, often in combination with other elements like phosphorus, can lead to outstanding flame retardancy with a high Limiting Oxygen Index (LOI). researchgate.net

Applications in Organic Electronics and Optoelectronic Devices

The unique electronic properties imparted by fluorine atoms make monomers like this compound and the resulting polymers interesting candidates for applications in organic electronics.

Role as a Constituent in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

While direct application of this compound in OLEDs or OPVs is not extensively documented, the principles of using fluorinated aromatic compounds are well-established in this field. Fluorinated polymers can be utilized as host materials, charge transport layers, or even as emissive components in these devices.

In the context of OLEDs and OPVs, the introduction of fluorine can influence the energy levels (HOMO and LUMO) of the material, which is crucial for efficient charge injection and transport. For example, fluorinated poly(p-phenylenevinylene)s have been synthesized and their optical properties studied, indicating their potential as luminescent polymers for such applications. mdpi.com The synthesis often involves cross-coupling reactions, such as the Stille reaction, to create the polymer backbone. mdpi.com

Charge Transport Properties in Fluorinated Aromatic Ethers

The charge transport properties of organic materials are fundamental to their performance in electronic devices. The presence of fluorine in aromatic ethers can significantly modulate these properties. Theoretical studies on charge transfer in related organic molecules, such as triphenylamine-ethynylene fused acenes, demonstrate that the strategic placement of functional groups and the nature of the aromatic backbone are key to optimizing charge mobility. arxiv.org

Fluorination can impact charge transport in several ways:

Reorganization Energy: The introduction of fluorine can influence the reorganization energy of a molecule, which is the energy required for a molecule to change its geometry upon gaining or losing a charge. Lower reorganization energy is generally desirable for efficient charge transport.

Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can affect the packing of molecules in the solid state and, consequently, the charge transfer integrals between adjacent molecules.

Energy Levels: The high electronegativity of fluorine tends to lower the HOMO and LUMO energy levels of a molecule. This can improve the stability of the material against oxidation and facilitate charge injection from appropriate electrodes.

ParameterInfluence of FluorinationSignificance in Organic Electronics
HOMO/LUMO Energy Levels LoweredImproved air stability and tunable charge injection properties.
Reorganization Energy Can be modifiedLower reorganization energy generally leads to higher charge mobility.
Intermolecular Packing Influenced by non-covalent interactions involving fluorineAffects charge transfer integrals and overall charge transport efficiency.
Luminescence Can be tailoredThe emission color and efficiency of fluorinated polymers can be tuned for OLED applications. mdpi.com

Interactive Data Table of Electronic Properties

ParameterInfluence of FluorinationSignificance in Organic Electronics
HOMO/LUMO Energy Levels LoweredImproved air stability and tunable charge injection properties.
Reorganization Energy Can be modifiedLower reorganization energy generally leads to higher charge mobility.
Intermolecular Packing Influenced by non-covalent interactions involving fluorineAffects charge transfer integrals and overall charge transport efficiency.
Luminescence Can be tailoredThe emission color and efficiency of fluorinated polymers can be tuned for OLED applications. mdpi.com

Role as a Ligand or Precursor in Catalysis

The application of this compound as a direct ligand in catalysis is not a primary area of its use. However, its derivatives can be employed as precursors for the synthesis of more complex ligands. The presence of the fluorophenyl ether moiety can be advantageous in tuning the electronic and steric properties of a ligand, which in turn influences the activity and selectivity of the catalyst.

For example, related fluorinated aromatic compounds can be functionalized to introduce coordinating groups, such as phosphines or amines, which can then bind to a metal center. The electronic effect of the fluorine atom can be transmitted through the aromatic system to the coordinating atom, thereby modifying the electron density at the metal center. This can have a significant impact on the catalytic cycle, including the rates of oxidative addition and reductive elimination steps.

While specific examples of this compound in catalysis are not prominent in the literature, the principles of using fluorinated ligands are well-established in various catalytic transformations, including cross-coupling reactions and polymerization.

Exploration of Advanced Applications of this compound: A Scientific Overview

Despite a comprehensive search of scientific literature and chemical databases, specific research on the advanced applications of this compound in material science, catalysis, agrochemical formulations, and supramolecular chemistry appears to be limited or not publicly available. Therefore, it is not possible to provide a detailed article based on the requested outline for this specific compound.

The exploration of novel chemical compounds is a continuous endeavor in scientific research. While the individual structural motifs of this compound—a fluorinated aromatic ring, an ether linkage, and a methyl-substituted phenoxy group—are common in various functional molecules, the specific combination and its resulting properties and applications have not been extensively documented in accessible literature.

Without specific data from research findings, any discussion on the design of its metal complexes, its catalytic activity, its potential in agrochemical and specialty chemical formulations, or its role in supramolecular chemistry and self-assembly would be purely hypothetical.

For a thorough and accurate scientific article to be generated, published research detailing the synthesis, characterization, and application of this compound in the specified fields is necessary. At present, such information could not be located.

Below is a table of compounds that were investigated during the search for information.

Environmental and Biodegradation Studies of 1 Fluoro 4 4 Methylphenoxy Benzene

Pathways of Environmental Transformation and Degradation

The environmental transformation and degradation of 1-fluoro-4-(4-methylphenoxy)benzene are expected to proceed through several key pathways, primarily driven by microbial activity. While specific studies on this exact compound are not extensively documented, the degradation pathways can be inferred from studies on structurally related fluorinated aromatic compounds and diaryl ethers. nih.govnih.gov

The primary routes of microbial degradation of aromatic compounds involve initial oxidative attacks catalyzed by mono- or dioxygenase enzymes. nih.govcore.ac.uk For this compound, this would likely involve hydroxylation of one or both of the aromatic rings. Cleavage of the ether bond is a critical step in the degradation of diaryl ethers. nih.govasm.org This can occur either before or after the initial hydroxylation of the aromatic rings.

Potential initial transformation steps include:

Hydroxylation of the fluorinated ring: This could lead to the formation of fluorinated phenol (B47542) and catechol derivatives. For instance, the enzymatic hydroxylation of the fluorinated ring could result in the formation of 4-fluorocatechol. nih.govcore.ac.uk

Hydroxylation of the non-fluorinated (p-cresol) ring: This would result in the formation of catechols derived from the p-cresol (B1678582) moiety.

Cleavage of the ether linkage: This would break the molecule into two separate aromatic units: p-fluorophenol and p-cresol. This is a common degradation pathway for diaryl ethers. asm.org

Following the initial breakdown, the resulting smaller aromatic compounds would likely be channeled into central metabolic pathways. For example, catechols can undergo ring cleavage, either through ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can be utilized by microorganisms as carbon and energy sources. nih.govcore.ac.uk The presence of the fluorine atom can, however, hinder these processes, as the carbon-fluorine bond is exceptionally stable and requires specific enzymatic machinery for its cleavage. nih.govresearchgate.net

The degradation of fluorinated aromatic compounds often involves defluorination as a key step. This can occur either early in the pathway or after the aromatic ring has been cleaved. In some cases, the fluorine atom is removed through a hydroxylation reaction, where a hydroxyl group replaces the fluorine atom. researchgate.net

Metabolite Identification and Fate in Environmental Compartments

The identification of metabolites is crucial for understanding the complete environmental fate of a compound. Based on the proposed degradation pathways for this compound, a number of potential metabolites can be predicted.

Table 1: Predicted Metabolites of this compound and their Likely Environmental Fate

Predicted Metabolite Chemical Formula Formation Pathway Potential Environmental Fate
4-Fluorophenol (B42351)C₆H₅FOEther bond cleavageFurther degradation via hydroxylation and ring cleavage; potential for persistence due to the C-F bond.
p-CresolC₇H₈OEther bond cleavageReadily biodegradable in most environments.
4-FluorocatecholC₆H₅FO₂Hydroxylation of the fluorinated ringCan be a substrate for ring-cleavage enzymes, though the fluorine atom may inhibit some enzymes. nih.govcore.ac.uk
CatecholC₆H₆O₂Hydroxylation and potential defluorinationA common intermediate in the degradation of many aromatic compounds, generally biodegradable. nih.govnih.gov
Muconic acidsC₆H₆O₄Ring cleavage of catecholsFurther metabolized to central metabolic intermediates like succinate (B1194679) and acetyl-CoA. nih.gov

The fate of these metabolites in different environmental compartments (soil, water, sediment) will depend on their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, as well as the microbial communities present. The fluorinated metabolites, in particular, may exhibit greater persistence and mobility in the environment compared to their non-fluorinated counterparts. nih.gov The strong carbon-fluorine bond makes these compounds resistant to both biotic and abiotic degradation. researchgate.net

Green Chemistry Approaches to Synthesis and Application of the Compound

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. For a compound like this compound, these principles can be applied to both its synthesis and potential applications.

Synthesis: The traditional synthesis of diaryl ethers often involves Ullmann condensation reactions, which typically require high temperatures, copper catalysts, and polar aprotic solvents, raising environmental concerns. More environmentally benign synthetic routes are being explored.

Table 2: Comparison of Synthetic Methods for Diaryl Ethers

Synthetic Method Typical Conditions Green Chemistry Considerations
Ullmann Condensation Copper catalyst, high temperature (150-250 °C), polar aprotic solvents (e.g., DMF, DMSO).Use of a stoichiometric amount of copper, harsh reaction conditions, and difficult to remove solvent.
Copper-Promoted Arylation Copper(II) acetate (B1210297) catalyst, room temperature, molecular sieves. organic-chemistry.orgMilder reaction conditions, potentially lower energy consumption, but still relies on a metal catalyst. organic-chemistry.org
Palladium or Nickel-Catalyzed Decarbonylative Etherification Palladium or nickel catalyst with a specific diphosphine ligand. acs.orgOffers an alternative to traditional cross-coupling and may have a different substrate scope. acs.org
Metal- and Ligand-Free Ullmann-type Coupling Use of potassium tert-butoxide in DMSO. google.comAvoids the use of transition metal catalysts, which can be a significant environmental advantage. google.com

A greener synthesis of this compound could involve a metal-free approach, such as the reaction of p-fluorophenol with a derivative of p-cresol in the presence of a strong base and a non-toxic, recyclable solvent. google.com

Photodegradation and Hydrolysis Mechanisms

In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of chemical compounds in the environment.

Photodegradation: Photodegradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb UV light, which can lead to the excitation of electrons and subsequent chemical reactions. For this compound, potential photodegradation pathways could include:

Photocleavage of the ether bond: This would result in the formation of radical species that could then react further with other molecules or with oxygen.

Photo-induced hydroxylation: Reaction with photochemically generated hydroxyl radicals in water or the atmosphere can lead to the hydroxylation of the aromatic rings.

Photoreduction of the C-F bond: While less common, under certain conditions, the carbon-fluorine bond could be cleaved by photoreduction, although it is generally very stable.

The presence of photosensitizers in the environment, such as humic acids in natural waters, can accelerate the photodegradation process.

Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the ether bond can be cleaved, although this is unlikely to be a significant degradation pathway in most natural environments. The carbon-fluorine bond is highly resistant to hydrolysis.

Future Directions and Emerging Research Avenues for 1 Fluoro 4 4 Methylphenoxy Benzene

Unexplored Synthetic Challenges and Innovative Methodologies

The synthesis of diaryl ethers has been a long-standing challenge in organic chemistry. azom.com While classical methods like the Ullmann condensation have been refined and newer techniques such as the Buchwald-Hartwig amination have been adapted for ether synthesis, significant opportunities for innovation remain, particularly for asymmetrically substituted compounds like 1-Fluoro-4-(4-methylphenoxy)benzene. organic-chemistry.orgorganic-chemistry.org

Future research should focus on developing more efficient, selective, and sustainable synthetic routes. One area of exploration is the development of novel catalyst systems. While copper- and palladium-based catalysts are common, research into catalysts based on more abundant and less toxic metals could provide greener alternatives. organic-chemistry.org Furthermore, catalyst-free methods, such as microwave-assisted synthesis, present an eco-friendly and cost-effective approach that warrants further investigation for the synthesis of this specific compound. organic-chemistry.org

Another significant challenge lies in the regioselective synthesis of polysubstituted diaryl ethers. For this compound, this involves the precise placement of the fluoro and methylphenoxy groups on the benzene (B151609) rings. Innovative methodologies could involve the use of directing groups or the exploration of novel reaction mechanisms that allow for greater control over the substitution pattern.

A promising, yet underexplored, avenue is the use of flow chemistry for the synthesis of this compound. Continuous flow processes can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. Investigating the translation of known diaryl ether syntheses to flow conditions could lead to significant process intensification and cost reduction.

Synthetic MethodPotential Innovations for this compoundKey Research Focus
Ullmann Condensation Development of low-temperature and ligand-free conditions.Catalyst design, understanding reaction mechanisms.
Buchwald-Hartwig Ether Synthesis Use of air-stable catalysts and broader substrate scope.Ligand development, exploration of non-precious metal catalysts.
Nucleophilic Aromatic Substitution (SNAr) Activation of less reactive aryl halides.Use of novel activating groups, exploration of solvent effects.
Microwave-Assisted Synthesis Optimization of reaction conditions for rapid and efficient synthesis.High-throughput screening of reaction parameters.
Flow Chemistry Development of continuous manufacturing processes.Reactor design, process optimization and control.

Novel Applications and Interdisciplinary Research Opportunities

The unique combination of a flexible ether linkage and the electronic properties imparted by the fluorine atom suggests that this compound could find applications in diverse fields. The diaryl ether motif is a privileged scaffold in medicinal chemistry and agrochemicals, known for its presence in numerous bioactive compounds. organic-chemistry.org

In medicinal chemistry , the introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. acs.org Future research could explore this compound as a scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive diaryl ethers suggests potential for applications in areas such as oncology, inflammation, and infectious diseases. organic-chemistry.org Interdisciplinary collaborations between synthetic chemists and pharmacologists will be crucial to design and evaluate new derivatives for specific biological targets.

In materials science , fluorinated aromatic compounds are known for their unique optical and electronic properties. Research could focus on the potential of this compound and its derivatives in the development of new polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The fluorine atom can influence properties such as thermal stability, dielectric constant, and refractive index, making these compounds interesting candidates for advanced materials.

Furthermore, the potential use of this compound as a bioisostere for other functional groups in known drugs or materials is an area ripe for exploration. For instance, the diaryl ether linkage can mimic other functionalities, potentially leading to compounds with improved properties. researchgate.net

Advanced Characterization Techniques and Methodological Innovations

A thorough understanding of the structure-property relationships of this compound requires the application of advanced analytical techniques. While standard techniques like NMR and mass spectrometry are essential, there is room for methodological innovation in the characterization of this and similar molecules.

19F NMR spectroscopy is a powerful tool for the analysis of fluorinated compounds due to the high sensitivity of the 19F nucleus and its large chemical shift dispersion. wikipedia.org Future research could focus on developing and applying advanced 19F NMR techniques, such as two-dimensional correlation experiments, to unambiguously assign the fluorine signal and to study intermolecular interactions. The development of computational methods to accurately predict 19F NMR chemical shifts would also be a valuable tool for structural elucidation. nih.govacs.org

Mass spectrometry (MS) is another critical technique for the characterization of this compound. Detailed fragmentation studies using techniques like tandem mass spectrometry (MS/MS) can provide valuable information about the molecule's structure and stability. nih.govwhitman.edu Investigating the fragmentation patterns under different ionization conditions could lead to the development of sensitive and specific methods for the detection and quantification of this compound in various matrices.

The table below summarizes key characterization techniques and potential areas for innovation:

Characterization TechniqueCurrent ApplicationPotential Innovation
Nuclear Magnetic Resonance (NMR) 1H, 13C, and basic 19F NMR for structural confirmation.Advanced 2D NMR techniques (e.g., HOESY) to study conformation and intermolecular interactions. nih.govacs.org
Mass Spectrometry (MS) Determination of molecular weight and basic fragmentation.In-depth fragmentation studies (MS/MS) for structural isomer differentiation and trace analysis. nih.govwhitman.edu
X-ray Crystallography Determination of solid-state structure.Co-crystallization with other molecules to study intermolecular interactions.
Spectroscopic Ellipsometry Characterization of thin film properties.Investigation of optical properties for potential applications in materials science.

Theoretical Chemistry and Computational Modeling Frontiers

Theoretical chemistry and computational modeling offer powerful tools to predict and understand the properties and reactivity of this compound at the molecular level. Density Functional Theory (DFT) calculations, for example, can provide insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties. acs.orgresearchgate.netchemrxiv.org

Future computational studies could focus on several key areas. A detailed conformational analysis could reveal the preferred spatial arrangement of the two aromatic rings, which is crucial for understanding its interaction with biological targets or its packing in the solid state. Calculating electronic properties such as the dipole moment, polarizability, and frontier molecular orbital energies can help to predict its behavior in different environments and its potential for use in electronic devices. chemrxiv.org

Furthermore, computational modeling can be instrumental in elucidating reaction mechanisms for the synthesis of this compound. By modeling the transition states and intermediates of different synthetic routes, researchers can gain a deeper understanding of the factors that control reactivity and selectivity, which can guide the development of more efficient synthetic protocols. acs.org

Finally, predicting spectroscopic data , such as NMR chemical shifts and vibrational frequencies, and comparing them with experimental results can provide a powerful means of structural verification. nih.govacs.org

Sustainability and Circular Economy Perspectives in Research

The increasing focus on sustainability and the principles of a circular economy in the chemical industry necessitates a forward-looking approach to the research and development of new compounds like this compound.

A key area of future research is the development of green synthetic methods . This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. The principles of atom economy and the reduction of waste are central to this endeavor.

Another important aspect is the investigation of the biodegradability and environmental fate of this compound. While some halogenated diaryl ethers are known to be persistent environmental pollutants, the introduction of a single fluorine atom may alter its degradation profile. nih.gov Studies on the microbial degradation of this compound are crucial to assess its environmental impact. nih.govresearchgate.net

From a circular economy perspective, research into the recycling and upcycling of fluorinated chemical waste is of paramount importance. youtube.compro-kunststoff.depro-kunststoff.de Developing methods to recover and reuse the fluorine content from waste streams containing compounds like this compound would contribute to a more sustainable use of this valuable element. Recent advancements in the mechanochemical destruction of fluorinated compounds, which allows for the recovery of fluoride (B91410), offer a promising avenue for future investigation. youtube.comeurekalert.orgox.ac.uk

Q & A

Q. What are the key synthetic routes for preparing 1-fluoro-4-(4-methylphenoxy)benzene, and what are their comparative advantages?

The compound can be synthesized via Ullmann-type coupling between 4-fluoroiodobenzene and 4-methylphenol under palladium catalysis . Alternatively, nucleophilic aromatic substitution using 1-fluoro-4-nitrobenzene and 4-methylphenol in the presence of K₂CO₃ in DMF at 80–100°C provides moderate yields (~60–70%) . The latter method is cost-effective but requires careful control of reaction time to minimize byproducts like dimerized phenols. Column chromatography (silica gel, pet ether/ethyl acetate) is typically used for purification .

Q. How can structural characterization of this compound be performed?

  • 1H/13C NMR : Distinct signals for aromatic protons (δ 6.8–7.3 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns. Fluorine coupling (J = 8–12 Hz) in 1H NMR indicates para-substitution .
  • GC-MS : Molecular ion peaks at m/z 202 (M⁺) and fragment ions at m/z 121 (C₆H₅F⁺) validate purity .
  • X-ray crystallography (if crystalline): Resolves bond angles (e.g., C-O-C ~120°) and confirms planarity of the aromatic system .

Q. What are the critical physicochemical properties influencing its reactivity?

  • LogP : Calculated as ~3.35 (similar to 1-fluoro-4-(1-isothiocyanatoethyl)benzene), indicating moderate hydrophobicity suitable for organic phase reactions .
  • Polar surface area : ~12.36 Ų (low), favoring membrane permeability in biological studies .
  • Thermal stability : Decomposes above 250°C (TGA data), requiring inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How do competing electronic effects (fluorine’s -I vs. methylphenoxy’s +M) influence regioselectivity in electrophilic substitution?

The electron-withdrawing fluorine directs electrophiles (e.g., nitration) to the meta position relative to itself, while the electron-donating methylphenoxy group activates the para position. DFT calculations (B3LYP/6-311+G(d,p)) show a net preference for meta-substitution due to fluorine’s stronger inductive effect, as observed in analogues like 1-fluoro-4-(trifluoromethyl)benzene . Contradictions in regioselectivity may arise in polar aprotic solvents (e.g., DMSO), where solvation stabilizes transition states differently .

Q. What strategies mitigate side reactions during catalytic coupling (e.g., Ullmann, Suzuki) involving this compound?

  • Ligand design : Bulky ligands (e.g., XPhos) reduce homocoupling of aryl halides .
  • Solvent optimization : Anhydrous DMF or toluene minimizes hydrolysis of intermediates .
  • Temperature control : Reactions at 80–100°C (vs. higher) suppress Fries rearrangement of phenoxy groups .

Q. How does fluorination impact biological activity in derivatives of this compound?

Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. In analogues like 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, fluorine’s electronegativity improves target binding (e.g., enzyme inhibition via dipole interactions) . However, excessive fluorination may reduce solubility, necessitating prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.